4-[(4-Chlorophenoxy)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYSQYPPMHENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366219 | |
| Record name | 4-[(4-chlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88382-48-3 | |
| Record name | 4-[(4-chlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies
Retrosynthetic Analysis of 4-[(4-Chlorophenoxy)methyl]benzoic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. scitepress.orgresearchgate.net For this compound, two primary disconnections are considered, leading to two plausible synthetic routes.
The first and most common disconnection is at the ether linkage (a C-O bond), which is a logical step for a Williamson ether synthesis. This breaks the molecule into two key synthons: a nucleophilic 4-chlorophenoxide and an electrophilic 4-(halomethyl)benzoic acid equivalent. This leads to the identification of 4-chlorophenol (B41353) and 4-(chloromethyl)benzoic acid as the immediate precursors.
A second possible disconnection involves the C-C bond between the aromatic ring and the carboxyl group. This suggests a strategy where the ether linkage is formed first, followed by the creation of the carboxylic acid functionality. This route would start with precursors like 4-chlorophenol and 4-methylbenzyl halide to form an intermediate, which is then oxidized to the final product.
These two approaches are summarized below:
| Route | Key Disconnection | Precursors | Key Transformation |
| Route A | Ether C-O Bond | 4-Chlorophenol & 4-(Chloromethyl)benzoic acid | Williamson Ether Synthesis |
| Route B | Carboxyl C-C Bond | 1-Chloro-4-(p-tolyloxymethyl)benzene | Side-Chain Oxidation |
This analysis highlights that the synthesis relies on two core transformations: the formation of a benzoic acid derivative and the construction of an aryl ether.
Foundational Synthetic Routes to the Benzoic Acid Core
The benzoic acid moiety is a fundamental component of the target molecule. Its synthesis, particularly from alkylbenzene precursors, is a cornerstone of industrial and laboratory organic chemistry.
Aromatic carboxylic acids are commonly prepared through the vigorous oxidation of an alkyl side-chain attached to the benzene (B151609) ring. youtube.com This reaction is effective for converting alkylbenzenes, such as toluene (B28343) or its derivatives, into the corresponding benzoic acids. The entire alkyl chain is typically cleaved, with the benzylic carbon being oxidized to a carboxyl group, provided it has at least one hydrogen atom. pearson.comleah4sci.com
Strong oxidizing agents are required for this transformation. The choice of agent can depend on the scale of the reaction and the presence of other functional groups. libretexts.org
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (B83412) (KMnO₄) | Aqueous solution, often under basic or acidic conditions, heated to reflux. youtube.commiracosta.edu | A powerful and common laboratory reagent. The reaction mixture requires an acidic workup to protonate the benzoate (B1203000) salt formed. miracosta.edu |
| Chromic Acid (H₂CrO₄) | Generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) and sulfuric acid. libretexts.org | Highly effective but raises environmental and safety concerns due to the carcinogenicity of chromium(VI) compounds. miracosta.edu |
| Nitric Acid (HNO₃) | Dilute nitric acid under heat and pressure. | Can be used for industrial-scale production but may lead to nitration of the aromatic ring as a side reaction. |
| Catalytic Air Oxidation | Used in industrial processes, often with transition metal catalysts (e.g., cobalt, manganese) and bromide promoters. desy.degoogle.com | More environmentally friendly ("greener") and cost-effective for large-scale synthesis. google.com |
The reaction mechanism often involves radical intermediates at the benzylic position, which is particularly susceptible to oxidation due to the stability of the benzylic radical. desy.de
The principles of side-chain oxidation are directly applicable to the synthesis of substituted benzoic acids. For instance, 4-chlorobenzoic acid is readily prepared by the oxidation of 4-chlorotoluene (B122035). wikipedia.org This specific transformation is a well-documented procedure. quora.comorgsyn.org
In a typical laboratory preparation, 4-chlorotoluene is heated with an aqueous solution of potassium permanganate. orgsyn.org The reaction proceeds until the characteristic purple color of the permanganate ion disappears, indicating its consumption. The resulting mixture contains manganese dioxide (a brown solid precipitate) and the potassium salt of 4-chlorobenzoic acid dissolved in the aqueous phase. After filtering off the manganese dioxide, the filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-chlorobenzoic acid, which can then be collected by filtration. miracosta.eduorgsyn.org
Introduction of the (Chlorophenoxy)methyl Moiety
The formation of the ether linkage is the final key step in assembling the target molecule, connecting the two aromatic fragments.
The Williamson ether synthesis is the most prominent and versatile method for preparing unsymmetrical ethers. masterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion. jk-sci.comrsc.org
The general mechanism requires a deprotonated alcohol (alkoxide/phenoxide) to act as the nucleophile and an alkyl halide (or other substrate with a good leaving group, like a tosylate) to act as the electrophile. masterorganicchemistry.com For the synthesis of alkyl aryl ethers, the reaction typically involves a phenoxide ion reacting with a primary alkyl halide. jk-sci.com
Key aspects of this synthesis include:
Nucleophile Formation: A base (e.g., NaOH, KOH, K₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide. jk-sci.com
SN2 Reaction: The phenoxide attacks the primary alkyl halide, displacing the halide and forming the C-O ether bond. masterorganicchemistry.com
Substrate Limitations: The alkyl halide must be primary or methyl to avoid competing elimination (E2) reactions, which become significant with secondary and tertiary halides. masterorganicchemistry.com
Solvent: Dipolar aprotic solvents like DMSO or DMF can be used to enhance the rate of the SN2 reaction. jk-sci.com
Following the logic of Route A from the retrosynthetic analysis, 4-(chloromethyl)benzoic acid serves as an excellent precursor for introducing the (chlorophenoxy)methyl moiety. guidechem.com This compound provides both the benzoic acid core and the reactive benzylic chloride needed for the ether synthesis. prepchem.comnih.gov
The synthesis involves the reaction of 4-chlorophenol with 4-(chloromethyl)benzoic acid under basic conditions. The base, such as sodium carbonate or sodium bicarbonate, deprotonates the hydroxyl group of 4-chlorophenol to form the sodium 4-chlorophenoxide nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid, displacing the chloride ion in an SN2 reaction to form the desired ether linkage. google.com
The reaction is typically carried out in a polar solvent that can facilitate the reaction between the ionic nucleophile and the organic substrate. google.com It is often advantageous to use the ester of 4-(chloromethyl)benzoic acid (e.g., the methyl or ethyl ester) to prevent the carboxylic acid group from interfering with the basic conditions. The ester can then be hydrolyzed back to the carboxylic acid in a final step.
Advanced Synthetic Transformations and Derivatization
Once the core structure of this compound is synthesized, its functional groups can be further modified to produce a variety of derivatives with potentially altered biological or chemical properties.
The carboxylic acid moiety of this compound is a prime site for derivatization through common functional group interconversions.
Esterification: Esters of this compound can be readily prepared through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. nih.gov To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. nih.gov Other methods include reaction with alkyl halides under basic conditions or using coupling agents. The choice of alcohol can introduce a wide range of alkyl or aryl groups, allowing for systematic modification of the compound's lipophilicity and other physicochemical properties.
Amide Formation: The carboxylic acid can be converted to a wide array of amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using a coupling agent. A variety of coupling reagents are available, which facilitate the reaction under mild conditions and minimize side reactions. nih.gov The resulting amides introduce a hydrogen bond donor and acceptor group, which can significantly influence the molecule's biological activity and physical properties. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized by reacting the corresponding acid chloride with amino acids like valine. mdpi.com
| Carboxylic Acid Derivative | Amine/Alcohol | Coupling Agent/Method | Solvent | Yield (%) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride | Valine | Schotten-Baumann | CH₂Cl₂ / NaOH (aq) | - | mdpi.com |
| 4-Bromo-benzoic acid | Benzylamine | PPh₃ / N-chlorophthalimide | Toluene | 69 | nih.gov |
| 4-Methoxy-benzoic acid | Benzylamine | PPh₃ / N-chlorophthalimide | Toluene | 84 | nih.gov |
| Benzoic Acid | Various Alcohols | H₂SO₄ (catalyst) | - | - | nih.gov |
The 4-chlorophenoxy ring offers another site for modification, primarily through electrophilic aromatic substitution reactions. The existing chloro and ether substituents direct incoming electrophiles to specific positions on the aromatic ring. The ether oxygen is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. wikipedia.orgtotal-synthesis.com The interplay of these directing effects will determine the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Such modifications can be used to introduce additional functional groups that can alter the electronic properties and steric profile of the molecule.
The synthesis of positional isomers, such as 2-[(4-Chlorophenoxy)methyl]benzoic acid and 3-[(4-Chlorophenoxy)methyl]benzoic acid, allows for the investigation of structure-activity relationships. The synthesis of the 2-substituted isomer has been reported via a multi-step sequence starting from phthalide. researchgate.net The synthesis of the 3-substituted isomer would require starting materials with the appropriate substitution pattern, for example, 3-(bromomethyl)benzoic acid derivatives. The choice of synthetic strategy, particularly the starting materials, is key to achieving the desired regioselectivity. For instance, the synthesis of 3-methyl-2-(4-methylphenoxy)benzoic acid was achieved through an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol. nih.gov
The development of more efficient and environmentally benign catalysts is a continuous effort in the synthesis of diaryl ethers and related compounds. For Ullmann-type couplings, research has focused on developing new ligand systems for copper catalysts that allow the reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including less reactive aryl chlorides. wikipedia.orgtcichemicals.com Phase-transfer catalysis has also been explored as a method to facilitate etherification reactions, offering advantages such as mild reaction conditions and the use of inexpensive and environmentally friendly solvents like water. researchgate.net For the benzylation of alcohols and phenols, novel reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed to act as benzyl (B1604629) group donors under neutral conditions, avoiding the need for strong acids or bases. beilstein-journals.orgnih.gov
Chemical Reactivity and Mechanistic Studies
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a primary site for transformations such as acylation and reduction.
Acyl transfer reactions are fundamental to the modification of the carboxylic acid group in 4-[(4-Chlorophenoxy)methyl]benzoic acid, enabling the synthesis of various derivatives like esters, amides, and acid chlorides. beilstein-journals.orgnih.govnih.gov
Ester Formation: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. masterorganicchemistry.compbworks.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu Common acid catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comtcu.edutcu.edu The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.compbworks.com
Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. nih.govresearchgate.net Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. rsc.orgnih.gov Therefore, the carboxylic acid is typically activated first. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. nih.govresearchgate.net Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. researchgate.netchemguide.co.ukwikipedia.org Alternatively, a one-pot synthesis can be performed using coupling agents that generate a reactive acylating intermediate in situ. researchgate.netnih.gov For example, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov
Acid Chloride Formation: The carboxylic acid can be converted into the more reactive acyl chloride (or acid chloride) by treatment with specific reagents. chemguide.co.ukwikipedia.org Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uklibretexts.org Other reagents used for this purpose include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective, albeit milder, reagent for this conversion. researchgate.netwikipedia.org The mechanism with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, followed by nucleophilic attack by the chloride ion. libretexts.org
Table 1: Summary of Acyl Transfer Reactions
| Reaction Type | Reactants | Typical Reagents/Catalysts | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄, HCl, TsOH | Ester |
| Amidation | Amine (e.g., Benzylamine, Aniline) | Coupling agents (e.g., TiCl₄), or via acyl chloride | Amide |
| Acid Chloride Formation | - | SOCl₂, PCl₅, Oxalyl Chloride | Acyl Chloride |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. libretexts.org The most commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt. Subsequently, the carbonyl group is reduced by the aluminum hydride species. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄. libretexts.org Therefore, the reaction cannot be stopped at the aldehyde stage. libretexts.org
Table 2: Reduction of Carboxylic Acid
| Reducing Agent | Solvent | Intermediate Product | Final Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Aldehyde (not isolated) | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | - | No reaction | No reaction |
Aromatic Substitution Reactions on Both Phenyl Rings
Both phenyl rings in this compound can undergo aromatic substitution reactions, though their reactivity is influenced by the existing substituents.
The Benzoic Acid Ring: The carboxylic acid group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). reddit.com This means that electrophiles will preferentially add to the positions meta to the carboxyl group. The deactivating nature of the carboxyl group makes this ring less reactive towards electrophiles compared to unsubstituted benzene (B151609).
Conversely, the chlorine-substituted ring is a potential site for nucleophilic aromatic substitution (SNAr). nih.gov The chlorine atom can be displaced by strong nucleophiles. The success of such a reaction depends on the reaction conditions and the nucleophile used. researchgate.netscispace.com
Investigation of Reaction Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, studies on related compounds can provide insights into its expected behavior.
For instance, the kinetics of the reaction between ozone and p-hydroxybenzoic acid have been studied, demonstrating how the reaction rate can be influenced by factors such as pH. tmu.edu.tw The hydrolysis of peroxybenzoic acid in acidic solution has also been kinetically evaluated. rsc.org These studies underscore the importance of reaction conditions in determining the rate of transformations for benzoic acid derivatives.
Thermodynamic parameters of solvation for benzoic acid and its derivatives have been evaluated by measuring their solubilities at different temperatures in various solvent mixtures. jbiochemtech.com Such data is crucial for understanding the energy changes associated with dissolving the compound and can influence reaction rates in solution.
The following table presents thermodynamic data for the solvation of 4-chlorobenzoic acid, a structurally related compound, in ethanol-water mixtures.
Thermodynamic Parameters of Solvation for 4-Chlorobenzoic Acid in Ethanol-Water Mixtures at 298.15 K
| Mole Fraction of Ethanol (B145695) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 0.00 | -10.8 | 15.2 | 87.2 |
| 0.12 | -14.5 | 12.1 | 90.0 |
| 0.28 | -18.9 | 9.8 | 96.3 |
| 0.50 | -23.7 | 7.5 | 104.7 |
| 0.79 | -28.9 | 5.2 | 114.4 |
| 1.00 | -32.1 | 3.9 | 120.7 |
Data adapted from a study on benzoic acid and its derivatives. jbiochemtech.com This data is for 4-chlorobenzoic acid and is intended to be illustrative of the types of thermodynamic parameters studied for related structures.
Mechanistic Elucidation of Novel Transformations
While no novel transformations have been specifically elucidated for this compound in the reviewed literature, research on related phenoxyacetic acid derivatives provides a basis for predicting potential reaction pathways.
The synthesis of phenoxyacetic acid esters can be achieved by activating the carboxylic acid group with phosphonitrilic chloride, followed by coupling with various phenols. jocpr.com This indicates that the carboxylic acid group of this compound can be activated to undergo esterification and amidation reactions.
Furthermore, the synthesis of various phenoxyacetic acid derivatives for pharmaceutical applications often involves multi-step reaction sequences. google.com These syntheses can involve protection and deprotection of functional groups, reduction, and the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways for these transformations are generally well-understood principles of organic chemistry.
The study of metabolites of related compounds, such as 3-phenoxybenzoic acid which is a metabolite of pyrethroid insecticides, can also reveal novel biotransformations. nih.gov These metabolic pathways often involve enzymatic hydroxylation, conjugation, and other reactions that could potentially occur with this compound in biological systems.
Advanced Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Characterization
No publicly available experimental data could be located for the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or High-Resolution Mass Spectrometry (HRMS) of 4-[(4-Chlorophenoxy)methyl]benzoic acid.
Detailed ¹H NMR (proton NMR), ¹³C NMR (carbon-13 NMR), and 2D NMR spectroscopic data, including chemical shifts, coupling constants, and correlation spectra for this compound, are not available in the surveyed scientific literature.
There is no available high-resolution mass spectrometry data that would confirm the elemental composition and provide insights into the fragmentation patterns of this compound.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.
Without experimental crystallographic data, the crystal system and space group of this compound remain undetermined.
A detailed analysis of the intermolecular and intramolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice of this compound is not possible without the crystal structure data.
Advanced Chromatographic Methods for Purity Profiling and Impurity Identification
The purity of this compound is critical for its intended applications. Advanced chromatographic techniques are indispensable for quantitative analysis, purity validation, and the identification of potential impurities that may arise during synthesis. These methods offer high resolution and sensitivity, allowing for the separation and detection of the main compound from starting materials, intermediates, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. The method's robustness, precision, and accuracy make it ideal for quantitative analysis and validation as per regulatory guidelines. ekb.egpensoft.net
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For acidic compounds such as benzoic acid derivatives, the mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net The pH of the mobile phase is a critical parameter that must be controlled to ensure the consistent ionization state of the acidic analyte, thereby achieving reproducible retention times and sharp peak shapes. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the timely elution of all components in a sample mixture with varying polarities. ekb.eg
Validation of an HPLC method for purity determination involves assessing several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.orglongdom.org For instance, in the analysis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, RP-HPLC was successfully used to determine their purity. nih.govmdpi.com The method's specificity is established by demonstrating that the peak for this compound is well-resolved from any potential impurities or degradation products. researchgate.net
The data below represents typical validation parameters for an HPLC method tailored for a benzoic acid derivative, illustrating the method's quantitative capabilities.
Table 1: Illustrative HPLC Method Validation Parameters for a Benzoic Acid Derivative
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.999 | Indicates a direct proportional relationship between detector response and concentration over a specified range. longdom.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, often assessed by spiking the sample with a known amount of analyte. ekb.eg |
| Precision (% RSD) | < 2.0% | Expresses the repeatability and intermediate precision of the method, measured as the relative standard deviation (RSD) of a series of measurements. pensoft.net |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected by the method. longdom.org |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. longdom.org |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com For a compound like this compound, which is itself non-volatile, GC analysis is primarily used to detect and quantify volatile impurities. These may include residual solvents from the synthesis (e.g., toluene (B28343), methanol) or volatile byproducts.
To make non-volatile compounds like chlorophenoxy acids amenable to GC analysis, a derivatization step is often required. ajrconline.org This process converts the polar carboxylic acid group into a more volatile ester, typically a methyl ester. nih.govresearchgate.net This can be achieved by reaction with a suitable methylating agent. Once derivatized, the compound can be analyzed by GC.
When coupled with a mass spectrometer (GC-MS), this technique becomes an exceptional tool for impurity identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects them, providing a mass spectrum for each component. This spectrum acts as a chemical fingerprint, allowing for the structural elucidation of unknown volatile impurities by comparing the fragmentation patterns to spectral libraries. thermofisher.comnih.gov Advanced techniques like GC coupled with high-resolution quadrupole time-of-flight mass spectrometry (GC-QTOFMS) can provide highly accurate mass measurements, further aiding in the confident identification of impurities. nih.govresearchgate.net
The table below outlines typical conditions for the GC-MS analysis of related chlorophenoxy acid methyl esters. nih.gov
Table 2: Representative GC-MS Conditions for Analysis of Chlorophenoxy Acid Derivatives
| Parameter | Typical Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm id, 0.25 µm film) |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 285°C |
| Oven Program | Initial 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 min |
| MS Transfer Line Temp | 300°C |
| Ionization Mode | Electron Ionization (EI) or Soft Ionization |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry. researchgate.net It serves two primary purposes in the context of this compound: monitoring the progress of a chemical reaction and performing preliminary purity assessments of the starting materials, intermediates, and final product. thieme.de
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material(s). The plate is then developed in a suitable mobile phase. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. researchgate.netresearchgate.net By comparing the relative positions (Rf values) of the spots, a chemist can quickly gauge the extent of the conversion.
As a preliminary purity check, a dissolved sample of the final compound is spotted on a TLC plate. After development, the appearance of a single, well-defined spot suggests a relatively pure compound. researchgate.net The presence of multiple spots indicates the presence of impurities. reddit.com While not a quantitative technique in its basic form, TLC is invaluable for making quick decisions in the lab, such as determining when to stop a reaction or deciding which fractions to combine after column chromatography. For chlorobenzoic acids, various solvent systems can be employed to achieve separation on silica (B1680970) gel or polyamide plates. researchgate.net
Table 3: Example TLC Systems for Analysis of Benzoic Acid Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Typical Application |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Toluene / Ethanol (B145695) (9:1, v/v) | Monitoring esterification of benzoic acid. |
| Silica Gel G | Benzene (B151609) / Dioxane / Acetic Acid (90:25:4) | Separation of isomeric chlorobenzoic acids. |
| RP-18 F₂₅₄s | Acetone / Water (50:50, v/v) with 0.1 M tetraethylammonium (B1195904) bromide | Ion-pair chromatography for separating aromatic acids. merckmillipore.com |
Chiroptical Spectroscopy (if chiral derivatives are synthesized)
While this compound itself is an achiral molecule, chiral derivatives can be synthesized. For example, the introduction of a chiral center, such as through esterification with a chiral alcohol or amidation with a chiral amine, would result in enantiomeric or diastereomeric products. In such cases, chiroptical spectroscopy becomes a crucial tool for structural characterization.
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. The most common of these techniques is Circular Dichroism (CD) spectroscopy. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov
For a synthesized chiral derivative of this compound, a CD spectrum would provide unique information that is inaccessible through standard spectroscopic methods like NMR or mass spectrometry. Enantiomers, which have identical physical properties in a non-chiral environment, produce CD spectra that are mirror images of each other. nih.gov This allows for the differentiation between enantiomers and can be used to determine the enantiomeric excess or absolute configuration of a sample, often through comparison with computationally predicted spectra. nih.gov The analysis of chiral phenoxypropanoic acids, which are structurally related, has been accomplished using chiral HPLC, demonstrating that stereoisomerism is an important consideration for this class of compounds. nih.gov Therefore, should chiral derivatives of this compound be prepared, CD spectroscopy would be an indispensable technique for their stereochemical analysis.
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Studies
Molecular modeling techniques, including docking studies and molecular dynamics, are pivotal in predicting how a molecule like 4-[(4-Chlorophenoxy)methyl]benzoic acid and its derivatives might interact with biological receptors.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on derivatives of benzoic acid and related structures provide a strong indication of the potential ligand-receptor interactions for this compound.
Research on various benzoic acid derivatives has shown that they can effectively dock into the active sites of specific proteins. For instance, docking studies on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, a related benzoic acid derivative, indicated it to be a potential inhibitor of carbonic anhydrase. Similarly, derivatives of 4-(2-chloroacetamido)benzoic acid have been studied as potential local anesthetics by modeling their interaction with sodium channels. researchgate.net These studies consistently highlight the importance of several types of interactions:
Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds with amino acid residues like serine and glutamic acid in a receptor's active site. researchgate.net
Hydrophobic Interactions: The aromatic rings (both the benzoic acid and the chlorophenoxy moieties) can engage in hydrophobic and pi-anionic interactions with residues such as leucine (B10760876) and glutamate. researchgate.net
These computational predictions, based on structurally similar compounds, suggest that this compound likely interacts with biological targets through a combination of hydrogen bonds via its carboxyl group and hydrophobic interactions involving its aromatic systems.
Table 1: Predicted Ligand-Receptor Interactions for Benzoic Acid Derivatives
| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (COOH) | Serine, Glutamic Acid, Threonine |
| Hydrophobic/Alkyl Interactions | Phenyl Rings, Methylene (B1212753) Bridge | Leucine |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are the C-O-C ether linkage and the C-C bond connecting the methylene group to the benzoic acid ring. The conformation of the phenoxyacetic acid portion can be described as either synclinal or antiperiplanar. ucl.ac.uk
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. MD simulations of substituted benzoic acids in various solvents have been performed to understand their behavior in solution. acs.orgnih.gov These simulations, often using force fields like the General Amber Force Field (GAFF), reveal crucial information about: acs.org
Solvation: How the molecule interacts with surrounding solvent molecules.
Self-Association: The tendency of molecules to form aggregates, such as hydrogen-bonded dimers via their carboxylic acid groups, particularly in apolar solvents. nih.gov
Dynamic Behavior: The simulations provide insights into the stability and compactness of the molecule and its complexes, often analyzed through metrics like root-mean-square deviation (RMSD) and radius of gyration. researchgate.net
By studying related compounds, it can be inferred that MD simulations of this compound would elucidate its conformational preferences in different environments and its propensity for self-association, which are critical factors for its behavior in biological systems. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of a molecule, based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations are employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the lowest energy conformation.
Predict Electronic Properties: Calculate parameters such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions.
Analyze Vibrational Spectra: Compute theoretical FT-IR and Raman spectra. The calculated harmonic vibrational frequencies help in the assignment of experimental spectral bands.
Determine Reactivity: The electronic structure obtained from DFT is fundamental for further analysis of the molecule's reactivity through methods like FMO and MEP mapping.
Studies on structurally similar molecules, such as 4-(carboxyamino)-benzoic acid and various chlorophenoxy derivatives, have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311G, provides reliable predictions of their geometric and electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). The energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For 4-(carboxyamino)-benzoic acid, a related structure, the calculated HOMO-LUMO gap was found to be 5.0 eV, suggesting a stable structure. FMO analysis helps in understanding the charge transfer interactions that can occur within the molecule and between the molecule and a receptor.
Table 2: Representative FMO Data for a Related Benzoic Acid Derivative
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.82 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.00 |
Data based on 4-(carboxyamino)-benzoic acid for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic group and the ether linkage, as well as the chlorine atom. The most positive potential (blue) would be located on the hydrogen atom of the carboxyl group's hydroxyl. This visualization provides a clear and intuitive guide to the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds.
Prediction of Physicochemical Parameters Relevant to Research
The prediction of physicochemical parameters is a cornerstone of modern chemical and pharmaceutical research. Properties such as lipophilicity and acidity are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, parameters like the collision cross section are invaluable for the structural elucidation and identification of compounds in complex mixtures using advanced analytical techniques.
Lipophilicity is a critical physicochemical property that describes a compound's affinity for lipid-like, nonpolar environments versus aqueous, polar environments. It is commonly expressed as the logarithm of the partition coefficient (LogP) for a neutral compound between octanol (B41247) and water, or the distribution coefficient (LogD) for an ionizable compound at a specific pH. These parameters are fundamental in predicting a molecule's ability to cross biological membranes.
For this compound, computational models are used to estimate its lipophilicity. The predicted XlogP value provides a quantitative measure of its preference for lipid environments.
| Parameter | Predicted Value | Method/Source |
|---|---|---|
| XlogP | 3.5 | Prediction |
A predicted XlogP of 3.5 indicates that this compound has a significant preference for the lipid phase over the aqueous phase, suggesting it is a moderately lipophilic compound.
| Parameter | Predicted Value | Method/Source |
|---|---|---|
| pKa (acidic) | Not available in surveyed literature | N/A |
As a derivative of benzoic acid (pKa ≈ 4.2), it is expected to be a weak acid. The electronic influence of the 4-chlorophenoxy group is insulated from the benzoic acid ring by a methylene ether linkage (-O-CH2-), which will moderate its effect on the acidity of the carboxylic proton compared to substituents directly attached to the aromatic ring.
Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. Predicted CCS values are increasingly used to increase confidence in compound identification in complex analyses, such as metabolomics and environmental screening. Machine learning and other computational methods can predict CCS values for various ion adducts of a molecule.
For this compound, predicted CCS values have been calculated for a range of possible adducts, providing valuable data for its identification in future IM-MS studies.
| Adduct | Predicted CCS (Ų) | Method/Source |
|---|---|---|
| [M+H]+ | 154.2 | CCSbase Prediction |
| [M+Na]+ | 162.9 | CCSbase Prediction |
| [M-H]- | 159.9 | CCSbase Prediction |
| [M+NH4]+ | 171.0 | CCSbase Prediction |
| [M+K]+ | 158.0 | CCSbase Prediction |
| [M+H-H2O]+ | 148.0 | CCSbase Prediction |
| [M+HCOO]- | 172.4 | CCSbase Prediction |
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. Reaction pathway modeling involves mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. A critical part of this is transition state analysis, which characterizes the structure and energy of the highest point along this pathway—the transition state. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.
Such studies are essential for understanding reaction mechanisms, predicting product formation, and designing more efficient synthetic routes. For example, computational studies on the parent molecule, benzoic acid, have detailed the reaction pathways and potential barriers for its atmospheric degradation by radicals. These studies calculate the energetics of different reaction pathways, such as addition or abstraction, to determine the most likely transformation routes.
While general reactions of this compound, such as oxidation of the methyl group or substitution at the chloro-position, are known, detailed computational studies involving reaction pathway modeling and transition state analysis for this specific compound were not identified in the surveyed scientific literature. This indicates an area where future theoretical research could provide valuable insights into its reactivity and degradation pathways.
Non Clinical Biological Research Perspectives
Investigation of Molecular Interactions with Biological Systems (in vitro, ex vivo)
Enzyme Binding and Inhibition Mechanisms
Research into structurally similar phenoxyacetic and benzoic acid derivatives indicates a potential for 4-[(4-Chlorophenoxy)methyl]benzoic acid to interact with and inhibit various enzymes. The nature of these interactions is often competitive, where the compound structurally resembles the enzyme's natural substrate, allowing it to bind to the active site.
Analogous phenoxyacetic acid derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) biosynthesis. The specific structure of these derivatives influences their selectivity for different COX isoforms. For example, compounds with specific aryl group substitutions at the para-position are noted for their unique interactions within the enzyme's active site.
Furthermore, studies on fatty acid biosynthesis have shown that derivatives of indole (B1671886), which share structural motifs with some auxin-like compounds, can act as enzyme inhibitors. For instance, certain indole derivatives target the hydrophobic tunnel of the active site in enzymes like β-ketoacyl-ACP synthase (FabF), a crucial component in bacterial fatty acid synthesis. In one predicted binding model, the inhibitor's carboxylic acid group interacts with arginine residues at the top of the active site, while a dichlorobenzyl group engages with the hydrophobic tunnel. mdpi.com
The herbicidal action of analogous phenoxy acids is linked to their mimicry of the plant hormone indole-3-acetic acid (IAA), which can involve interactions with enzymes like peroxidase that catalyze IAA oxidation.
Table 1: Inhibition of Fatty Acid Biosynthesis Enzymes by Indole Analogues
This table is representative of data for analogous compounds.
| Compound Class | Target Enzyme | Type of Interaction | Key Binding Residues (Predicted) |
| Indole Derivatives | β-ketoacyl-ACP synthase (FabF/FabH) | Active site binding | Arg37, Arg151, Arg254 |
Receptor Binding and Modulation Studies
The biological activity of this compound analogs, particularly their role as synthetic auxins, is mediated by their binding to specific plant hormone receptors. nufarm.com These compounds mimic the natural plant hormone Indole-3-acetic acid (IAA) and interact with a family of nuclear-localized receptor proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. nufarm.comnih.gov
The binding mechanism involves the synthetic auxin acting as a "molecular glue" within a binding pocket on the TIR1/AFB receptor. nih.gov This binding event stabilizes an interaction between the receptor and a co-receptor protein from the Aux/IAA family. nih.gov This induced complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the proteasome, triggering downstream auxin-responsive gene expression that leads to physiological effects. nih.gov
Studies comparing different synthetic auxins have revealed varying binding affinities and specificities for different TIR1/AFB receptor family members. nih.govacs.org For example, phenoxy-carboxylate auxins like MCPA and 2,4-D generally show lower binding efficacy to TIR1, AFB2, and AFB5 receptors compared to natural IAA. nih.gov However, other derivatives like mecoprop (B166265) and dichlorprop (B359615) exhibit significantly higher binding to the TIR1 receptor than 2,4-D and MCPA. nih.gov This differential binding efficacy among various auxin herbicides and receptor clades may explain differences in their weed control spectrum. nih.gov These interactions occur within the cell nucleus and at the endoplasmic reticulum and cell membrane where auxin-binding proteins are located. nufarm.comencyclopedia.pub
Interactions with Subcellular Components
Based on analogous benzoic acid derivatives, this compound is expected to interact with subcellular components, primarily cell membranes. The antimicrobial action of benzoic acid and its derivatives stems from their ability to disrupt cellular homeostasis. researchgate.net As lipophilic acids, they can penetrate the microbial cell membrane. researchgate.net Once inside the cytoplasm, they release protons (H+ ions), which lowers the intracellular pH and disrupts the cell's metabolic processes and homeostasis, ultimately inhibiting growth. researchgate.net
In plants, the action of analogous synthetic auxins involves interaction with transport proteins in the cell membrane. nufarm.com The movement and accumulation of these herbicides within the plant are facilitated by their chemical properties. They are typically non-charged at the low pH found in cell walls, allowing for diffusion, but become negatively charged (ionized) at the higher pH of the cytoplasm, which effectively "traps" them and facilitates their transport via the phloem to metabolic sites like root and shoot tips. nufarm.com
In Vitro and Ex Vivo Biological Activity Screening
Antimicrobial Efficacy Studies against Bacterial and Fungal Strains
Derivatives of benzoic acid, a core structural component of the target compound, are well-documented for their antimicrobial properties against a wide spectrum of microorganisms, including bacteria and fungi. nih.gov Their efficacy is often dependent on the pH of the environment, with greater activity observed in acidic conditions where the undissociated, more lipophilic form of the acid can more easily penetrate microbial cell membranes. nih.gov
Studies have demonstrated that benzoic acid derivatives can inhibit the growth of pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Bacillus cereus. nih.gov The specific substitutions on the benzoic ring—including the type, number, and position of functional groups—significantly influence the compound's antibacterial activity. nih.gov For instance, the addition of hydroxyl and methoxyl substituents can alter the efficacy compared to unsubstituted benzoic acid. nih.gov In some cases, hybrid molecules linking benzoic acid derivatives to existing antibiotics like amoxicillin (B794) have shown improved activity against resistant strains such as methicillin-resistant S. aureus (MRSA). nih.gov
Table 2: Representative Antimicrobial Activity of Benzoic Acid Analogues
| Compound/Analogue | Target Organism | Measurement | Result |
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | MIC | 64 µg/mL nih.gov |
| Amoxicillin (Reference) | Methicillin-resistant S. aureus (MRSA) | MIC | 128 µg/mL nih.gov |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant S. haemolyticus | MIC | 100 µg/mL mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | MIC | 100 µg/mL mdpi.com |
MIC = Minimum Inhibitory Concentration
Herbicidal and Plant Growth Regulatory Activity
Analogous chlorophenoxy compounds are widely recognized as synthetic auxins, a class of molecules that mimic the natural plant growth hormone indole-3-acetic acid (IAA). encyclopedia.pubnih.gov This mimicry is the basis for their dual function as both plant growth regulators and herbicides. encyclopedia.pub At low concentrations, these compounds promote and regulate plant development, including cell enlargement and division. nufarm.com
However, at higher concentrations, they induce rapid, uncontrolled growth in susceptible broad-leaf plants, leading to tissue damage and eventual death. wikipedia.org This selective action makes them effective for controlling broadleaf weeds in monocotyledonous crops like cereals, which are less sensitive. wikipedia.org The active form of these compounds is the parent acid, but they are often formulated as salts or esters to improve properties like absorption into the plant cuticle. encyclopedia.pubmdpi.com Once absorbed, esters are metabolized within the plant back to the active acid form. encyclopedia.pubwikipedia.org
Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) are classic examples of this class of selective herbicides. nih.gov Their herbicidal effect is a result of disrupting normal plant metabolism, protein synthesis, and nutrient transport. nufarm.com
Table 3: Biological Activity of Analogous Phenoxyacetic Acid Compounds
| Compound | Class | Primary Biological Activity | Mechanism of Action |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Selective Herbicide | Synthetic Auxin Mimic wikipedia.org |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Phenoxyacetic Acid | Selective Herbicide | Synthetic Auxin Mimic nih.gov |
| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Phenoxybutyric Acid | Selective Herbicide (Propesticide) | Converted to 2,4-D in plants wikipedia.org |
| Dichlorprop | Phenoxypropionic Acid | Selective Herbicide | Synthetic Auxin Mimic nih.gov |
Antiviral Properties (derived from analogous compounds)
Recent research has highlighted the potential antiviral properties of fibrate drugs, suggesting a possible therapeutic avenue for this class of compounds beyond lipid regulation.
Activity against SARS-CoV-2: In vitro studies have shown that fenofibrate (B1672516) and its active metabolite, fenofibric acid, can significantly reduce the infection of human cells by SARS-CoV-2 by up to 70%. nih.govbiorxiv.orgdrugtargetreview.com The proposed mechanism involves the destabilization of the virus's receptor-binding domain (RBD) on the spike protein, which in turn inhibits the binding of the virus to the ACE2 receptor on host cells. nih.gov This action appears to be independent of the compound's lipid-lowering effects via PPARα. news-medical.net
Activity against Other Viruses: The antiviral activity of fibrates is not limited to coronaviruses.
Influenza Virus: Fenofibrate has been shown to suppress influenza virus replication. nih.gov In mouse models of severe influenza A infection, gemfibrozil (B1671426) treatment significantly increased survival rates, an effect attributed to its ability to inhibit the production of pro-inflammatory cytokines. nih.govresearchgate.net
Japanese Encephalitis Virus: In animal models, fenofibrate was effective in reducing mortality by inhibiting virus-induced microglial activation and the subsequent release of inflammatory cytokines. nih.gov
These findings suggest that the antiviral mechanisms of analogous compounds may be multi-faceted, involving both direct interference with viral components and modulation of the host immune response. nih.govnews-medical.net
Pre-clinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (in non-human models)
In Vitro Metabolic Stability (e.g., liver microsomes, plasma stability)
In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body. For the fibrate class, these studies, typically conducted using liver microsomes from rats and humans, help determine the intrinsic clearance of the compounds. These compounds generally exhibit moderate to high metabolic stability. The primary metabolic reactions involve Phase I oxidation and Phase II glucuronidation.
Table 1: Representative In Vitro Metabolic Stability of an Analogous Compound (Phenosanic Acid) in Rat Liver Microsomes
| Parameter | Value | Reference |
| Half-life (t½) | 1106 ± 789 min | drugbank.com |
| Intrinsic Clearance (Clint) | 2.05 ± 0.86 µL/min/mg protein | drugbank.com |
| Residual Content (60 min) | 87.9 ± 7.8% | drugbank.com |
Plasma Protein Binding (PPB) and Blood-Plasma Partitioning
Compounds analogous to this compound, such as fibrates, are characterized by a high degree of binding to plasma proteins, particularly albumin. It is the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion. The high protein binding of fibrates can influence their distribution and half-life, effectively creating a circulating reservoir of the drug.
Table 2: Plasma Protein Binding of Representative Fibrates
| Compound | Plasma Protein Binding (%) | Reference |
| Warfarin (control) | 97% | |
| Fibrates (general) | High | researchgate.net |
| Phenosanic Acid | 20-65% (concentration-dependent) | drugbank.com |
Tissue Distribution Studies in Animal Models
Animal studies, typically in rats, are used to understand how a compound distributes throughout the body. Following administration, fibrates and similar compounds distribute to various tissues. Studies with phenosanic acid in rats showed distribution to the kidneys, liver, brain, omentum, and muscle tissue. The highest concentrations are often found in the liver, the primary site of action and metabolism, and the kidneys, the primary organ of excretion.
A study on phenosanic acid in Wistar rats after a single intragastric administration revealed the following distribution pattern: kidneys > liver > brain > omentum > muscle. drugbank.com The maximum concentration in blood plasma was observed at 3.6 ± 1.2 hours. drugbank.com
Identification of Metabolites and Metabolic Pathways (e.g., Cytochrome P450 involvement)
The metabolism of fibrates is a critical determinant of their pharmacokinetic profile. These compounds are metabolized extensively in the liver.
Phase I Metabolism: This phase involves oxidation reactions primarily catalyzed by the Cytochrome P450 (CYP) enzyme system. For fibrates, CYP3A4 is a key isoenzyme involved in their metabolism. wikipedia.org
Phase II Metabolism: The primary metabolic route for fibrates is Phase II conjugation, specifically glucuronidation. The parent drug or its Phase I metabolites are conjugated with glucuronic acid, which renders them more water-soluble and facilitates their excretion, mainly through the kidneys. For example, the active metabolite of fenofibrate, fenofibric acid, is primarily excreted as a glucuronide conjugate.
The interplay between these pathways dictates the clearance rate and potential for drug-drug interactions. For instance, gemfibrozil is known to be an inhibitor of CYP2C8.
Ex Vivo Permeability Studies
Commonly employed ex vivo models for assessing intestinal absorption include the Ussing chamber and the everted gut sac technique innpharmacotherapy.com. The Ussing chamber allows for the mounting of a section of intestinal tissue, separating a donor and an acceptor chamber. This setup enables the measurement of the flux of a compound across the tissue under controlled conditions, from which the apparent permeability coefficient (Papp) can be calculated innpharmacotherapy.com. Similarly, skin permeability is often assessed using Franz diffusion cells, where a section of excised skin separates the donor and acceptor compartments, allowing for the determination of the skin permeability coefficient (Kp) nih.govresearchgate.netnih.govnih.gov.
For phenoxyacetic acid derivatives, studies using the in vitro Caco-2 cell line model, which is a reliable predictor of in vivo intestinal absorption, have shown that their permeability is influenced by lipophilicity. An increase in the number of chlorine substituents on the phenoxy ring generally leads to increased lipophilicity and, consequently, higher uptake into Caco-2 cells. This transport is also suggested to be mediated, at least in part, by monocarboxylic acid transporters (MCTs). Given that this compound possesses a chlorophenoxy group and a carboxylic acid moiety, it is plausible that its intestinal permeability is moderate to high and may involve MCTs.
The permeability of benzoic acid and its derivatives across the skin has been studied more extensively. These studies have demonstrated that the stratum corneum is the primary barrier to percutaneous absorption and that the flux is proportional to the concentration of the undissociated form of the acid nih.govnih.gov. The presence of a lipophilic chlorophenoxy group in this compound would likely enhance its partitioning into the lipid-rich stratum corneum, suggesting a potential for dermal absorption.
While direct quantitative ex vivo data for this compound is not available, the table below summarizes the permeability characteristics of some analogous compounds, which can be used to estimate its potential behavior.
| Compound | Model | Permeability Metric | Finding |
| Phenoxyacetic Acid Derivatives | Caco-2 cell line (in vitro) | Uptake Clearance | Increased lipophilicity due to chloro-substitution enhances uptake, suggesting involvement of monocarboxylic acid transporters. |
| Benzoic Acid | Excised Human Skin (ex vivo) | Flux | Permeation is proportional to the concentration of the undissociated species; the stratum corneum is the rate-limiting barrier. nih.gov |
| Various Drugs | Pig Duodenum in Franz Cells (ex vivo) | Papp | Demonstrates a method to obtain Papp values that can correlate with in vitro Caco-2 data for several BCS classes of drugs. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Effects (inferred from analogous compounds)
The biological activity of this compound can be inferred by analyzing the structure-activity relationships (SAR) and structure-property relationships (SPR) of analogous phenoxyacetic acid and benzoic acid derivatives. These classes of compounds have been extensively studied and exhibit a wide range of pharmacological activities nih.govmdpi.com.
The general structure of these analogs consists of a central phenoxy ring, an acidic functional group (like carboxylic acid), and various substituents on the aromatic ring. The nature and position of these substituents significantly influence the biological activity.
Influence of the Phenoxy and Benzoic Acid Moieties:
The phenoxyacetic acid scaffold is a key structural feature in numerous drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and antihypertensive effects nih.govmdpi.com. The benzoic acid moiety, on the other hand, is also a common feature in biologically active compounds and its absorption and metabolism are well-characterized. The combination of these two moieties in this compound suggests the potential for a broad spectrum of biological activities.
Impact of Chloro Substitution:
The presence of a chlorine atom on the phenoxy ring is a critical determinant of biological activity. In many series of phenoxyacetic acid derivatives, chloro-substitution, particularly at the para-position, has been shown to enhance potency. For instance, in the context of herbicides, the position and number of chlorine atoms on the phenoxy ring are directly related to their auxin-like activity and herbicidal efficacy. Studies on chlorophenoxyacetic acid derivatives have shown that the electronic properties conferred by the chlorine atom can influence the compound's interaction with biological targets nih.gov.
Role of the Carboxylic Acid Group:
The carboxylic acid group is essential for the biological activity of many phenoxyacetic acid derivatives. It is often involved in binding to the active site of enzymes or receptors through ionic interactions or hydrogen bonding. The acidity of this group, which can be modulated by other substituents on the molecule, can also affect the compound's absorption, distribution, and excretion properties.
Structure-Permeability Relationship:
As discussed in the previous section, the structural features of this compound also influence its permeability across biological membranes. The lipophilicity imparted by the chlorophenoxy group is expected to enhance passive diffusion across lipid bilayers. The presence of the carboxylic acid group suggests that carrier-mediated transport, possibly via monocarboxylic acid transporters, could also play a role in its absorption.
The following table summarizes the inferred SAR and SPR for this compound based on its structural analogs.
| Structural Feature | Influence on Biological Activity/Property (Inferred) |
| Phenoxyacetic Acid Scaffold | Potential for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. nih.govmdpi.com |
| Para-Chloro Substitution | Likely enhances biological potency and modulates electronic properties for target interaction. |
| Carboxylic Acid Group | Crucial for target binding and influences pharmacokinetic properties such as absorption and excretion. |
| Overall Lipophilicity | The chlorophenoxy moiety increases lipophilicity, which is expected to favor membrane permeability. |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the application of This compound in the fields of materials science and polymer chemistry as outlined in the requested article structure.
As a ligand in the design, synthesis, and characterization of specific Coordination Polymers or Metal-Organic Frameworks (MOFs). While the general principles of MOF synthesis and characterization using various benzoic acid derivatives are well-documented, specific examples detailing the use of this compound, including its impact on MOF architecture, porosity, or thermal stability (TGA, PXRD data), were not found.
As a monomer or building block in the synthesis of high-performance polymers. There is no available literature detailing the integration of this compound into polymer chains or the resulting influence on the polymer's thermal and mechanical properties.
As an additive in material formulations. No studies were identified that investigate the role and effect of this compound as an additive in material formulations.
While related compounds, such as other phenoxyacetic or benzoic acid derivatives, have been studied in these contexts, the strict requirement to focus solely on this compound prevents the inclusion of such information.
Therefore, due to the lack of specific and detailed scientific data for this compound in the requested applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.
Applications in Materials Science and Polymer Chemistry
Role as an Additive in Material Formulations
Development of Controlled-Release Formulations (e.g., for agrochemicals)
The development of controlled-release formulations (CRF) for agrochemicals is a significant area of research aimed at improving efficacy, reducing environmental contamination, and minimizing toxicity. bohrium.comresearchgate.net This technology often involves encapsulating an active ingredient within a biodegradable polymer matrix, allowing for its gradual release over time. icm.edu.plnih.gov Phenoxy herbicides, a class of compounds structurally related to 4-[(4-Chlorophenoxy)methyl]benzoic acid, have been the subject of such controlled-release studies.
However, a thorough search of the scientific literature did not yield any specific research on the development or application of controlled-release formulations containing this compound. The existing research on CRFs for herbicides focuses on other, more common active ingredients. Therefore, no data tables or detailed research findings on the release kinetics, matrix composition, or efficacy of such formulations for this specific compound can be provided.
Self-Assembly Studies for Supramolecular Structures
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. researchgate.net Substituted benzoic acids are known to participate in self-assembly, primarily through the formation of robust hydrogen-bonded dimers between their carboxylic acid groups. researchgate.netcore.ac.ukacs.org The nature of the substituents on the aromatic ring can influence further intermolecular interactions, such as π–π stacking, leading to more complex supramolecular architectures. acs.org
Despite these general principles, no specific studies on the self-assembly or crystal engineering of this compound were found in the reviewed literature. Research in this area tends to focus on other benzoic acid derivatives to investigate patterns of molecular recognition and crystal packing. researchgate.netrsc.org Consequently, there are no detailed findings, structural data, or data tables available that describe the specific supramolecular structures formed by this compound.
Environmental Fate and Degradation Pathways
Environmental Distribution and Mobility in Different Compartments
The distribution and mobility of 4-[(4-Chlorophenoxy)methyl]benzoic acid are governed by its physicochemical properties and interactions with different environmental matrices.
Terrestrial Fate and Soil Adsorption/Leaching
In the terrestrial environment, the mobility of this compound is largely influenced by its adsorption to soil particles. As a carboxylic acid, its ionic state is pH-dependent. In most environmental soils, which are typically neutral to slightly acidic, the carboxylic acid group will be at least partially deprotonated, existing as a carboxylate anion. This anionic form generally exhibits weak adsorption to negatively charged soil components like clay and organic matter, leading to a higher potential for leaching into groundwater.
The adsorption of similar chlorophenoxy acids to soil is inversely correlated with soil pH; as pH increases, adsorption decreases due to greater repulsion between the anionic pesticide and negatively charged soil surfaces. Conversely, in more acidic soils, the compound will exist more in its neutral, undissociated form, which can lead to increased adsorption to soil organic matter. The organic carbon content of the soil is also a key factor, with higher organic matter generally leading to greater adsorption. Given these characteristics, this compound is expected to be mobile to highly mobile in soils, particularly those with low organic matter content and neutral to alkaline pH.
Table 1: Estimated Soil Mobility Potential of this compound Based on Analogous Compounds
| Soil Parameter | Expected Influence on Mobility | Estimated Mobility Class |
|---|---|---|
| pH | Mobility increases with higher pH | High |
| Organic Carbon Content | Mobility decreases with higher organic carbon | Moderate to High |
| Clay Content | Low to moderate influence, dependent on pH | High |
Aquatic Fate and Sediment Partitioning
In aquatic systems, this compound is expected to be soluble in water, primarily due to its polar carboxylic acid group. Its partitioning between the water column and sediment will be influenced by factors such as water pH, sediment composition, and organic carbon content. Similar to its behavior in soil, at typical environmental pH values (6-9), the compound will exist predominantly in its anionic form, which has a lower tendency to adsorb to sediments.
Atmospheric Distribution and Volatilization
The potential for atmospheric distribution of this compound is considered to be low. This is due to its nature as a carboxylic acid, which typically have low vapor pressures. As a result, volatilization from soil and water surfaces is not expected to be a significant transport pathway for this compound under normal environmental conditions. Any atmospheric presence would likely be associated with spray drift during application rather than subsequent volatilization.
Abiotic Degradation Processes
Abiotic degradation processes, such as photolysis and hydrolysis, are key pathways for the transformation of this compound in the environment.
Photolysis in Aqueous Solutions and Air
Photolysis, or degradation by sunlight, is expected to be a significant degradation pathway for this compound in both aqueous environments and the atmosphere. The aromatic rings in its structure, particularly the chlorophenoxy group, can absorb ultraviolet (UV) radiation from sunlight, leading to the cleavage of chemical bonds.
In aqueous solutions, direct photolysis can occur, leading to the breakdown of the molecule. The half-life for this process will be dependent on factors such as water clarity, depth, and the intensity of sunlight. For similar chlorophenoxy compounds, photolysis half-lives in water can range from hours to days. Potential phototransformation products could include 4-chlorophenol (B41353) and terephthalic acid resulting from the cleavage of the ether bond and subsequent oxidation.
In the atmosphere, the compound is expected to react with photochemically generated hydroxyl radicals (•OH). While the atmospheric concentration is predicted to be low, this reaction would be the primary degradation pathway in the air, with an estimated atmospheric half-life on the order of hours to a few days.
Table 2: Estimated Photolytic Half-Life of this compound Based on Analogous Compounds
| Medium | Estimated Half-Life | Influencing Factors |
|---|---|---|
| Aqueous Solution | Hours to Days | Sunlight intensity, water clarity, pH |
| Atmosphere | Hours to Days | Hydroxyl radical concentration |
Hydrolysis Stability Across pH Ranges
Hydrolysis is the breakdown of a chemical by reaction with water. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis can be enhanced.
At environmentally relevant pH ranges (typically 5-9), the ether bond is expected to be relatively stable, and hydrolysis is not anticipated to be a rapid degradation process compared to photolysis or biodegradation. Therefore, this compound is considered to be hydrolytically stable under typical environmental conditions.
Biotic Degradation Mechanisms (Biodegradation)
The biodegradation of this compound in soil and aquatic environments is a crucial process for its ultimate removal from these ecosystems. Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of this compound. The rate and extent of biodegradation are influenced by various environmental factors, including microbial population density, temperature, pH, oxygen availability, and the presence of other organic matter. mdpi.com
Studies on structurally similar compounds, such as chlorophenoxy herbicides and chlorobenzoic acids, indicate that compounds with a chlorophenoxy moiety can be utilized by certain microbial communities as a source of carbon and energy. researchgate.netnih.gov The ether linkage in this compound is a likely initial point of microbial attack, leading to the cleavage of the molecule into smaller, more readily metabolizable fragments.
While specific microbial strains capable of degrading this compound have not been extensively documented, research on analogous compounds provides insight into the types of microorganisms that could be involved. Bacteria from the genera Pseudomonas and Cupriavidus have been shown to degrade 4-chlorobenzoic acid, a potential metabolite of the target compound. researchgate.netnih.gov For instance, Pseudomonas aeruginosa has been identified as capable of utilizing 4-chlorobenzoic acid as its sole carbon source. researchgate.net Similarly, Cupriavidus sp. has demonstrated the ability to aerobically metabolize 4-chlorobenzoic acid. nih.gov
Fungi are also known to be effective degraders of persistent organic pollutants due to their production of extracellular ligninolytic enzymes. It is plausible that certain fungal species could also contribute to the transformation of this compound in soil environments.
The biodegradation pathway of this compound is hypothesized to proceed through a series of enzymatic reactions. A probable initial step is the cleavage of the ether bond, which would yield 4-chlorophenol and 4-hydroxybenzoic acid or 4-formylbenzoic acid, depending on the specific enzymatic mechanism.
Following the initial cleavage, the resulting aromatic intermediates are likely to be further degraded through established metabolic pathways. For example, 4-chlorophenol can be hydroxylated to form chlorocatechols, which can then undergo ring cleavage. nih.gov
The 4-hydroxybenzoic acid intermediate can be decarboxylated to phenol, as has been observed in the degradation of parabens. researchgate.net Alternatively, it can be hydroxylated to form protocatechuic acid, which is then funneled into the β-ketoadipate pathway for complete mineralization. nih.gov
Based on the degradation of related compounds, a number of potential intermediate metabolites can be proposed for the biodegradation of this compound.
Table 1: Potential Intermediate Metabolites in the Biodegradation of this compound
| Potential Intermediate Metabolite | Precursor in Pathway | Potential Subsequent Metabolite |
| 4-Chlorophenol | This compound | Chlorocatechol |
| 4-Hydroxybenzoic acid | This compound | Phenol or Protocatechuic acid |
| 4-Formylbenzoic acid | This compound | 4-Carboxybenzaldehyde |
| Protocatechuic acid | 4-Hydroxybenzoic acid | β-Ketoadipate pathway intermediates |
| Chlorocatechol | 4-Chlorophenol | Ring cleavage products |
The microbial degradation of this compound is mediated by a variety of specific enzymes. The initial cleavage of the ether bond is likely catalyzed by monooxygenases or dioxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively, leading to the destabilization and cleavage of the ether linkage.
Following ether cleavage, the degradation of the resulting aromatic intermediates involves a cascade of other enzymes. For instance, the metabolism of 4-chlorobenzoic acid by Pseudomonas aeruginosa has been shown to involve 4-chlorocatechol (B124253) 1,2-dioxygenase, which catalyzes the ortho-cleavage of the aromatic ring. researchgate.net In a different pathway observed in Cupriavidus sp., the initial step is a hydrolytic dehalogenation, followed by hydroxylation to protocatechuic acid, which is then cleaved by protocatechuate-3,4-dioxygenase. nih.gov
Table 2: Potential Enzymes Involved in the Degradation of this compound and its Intermediates
| Enzyme Class | Potential Role | Substrate/Intermediate |
| Monooxygenases/Dioxygenases | Cleavage of the ether bond | This compound |
| Hydrolases | Hydrolytic dehalogenation | 4-Chlorobenzoic acid |
| Hydroxylases | Addition of hydroxyl groups to aromatic rings | 4-Hydroxybenzoic acid, 4-Chlorophenol |
| Decarboxylases | Removal of carboxyl groups | 4-Hydroxybenzoic acid |
| Dioxygenases (e.g., Catechol 1,2-dioxygenase) | Aromatic ring cleavage | Chlorocatechol, Protocatechuic acid |
Environmental Partitioning Modeling and Ecotoxicological Implications (excluding specific toxicity data)
The environmental distribution of this compound between different environmental compartments (air, water, soil, and biota) can be predicted using environmental partitioning models. These models utilize the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its likely distribution.
Given its structure, which includes both polar (carboxylic acid) and nonpolar (chlorinated aromatic ring) moieties, this compound is expected to exhibit moderate hydrophobicity. This suggests that in aquatic systems, it will have a tendency to partition to sediments and suspended organic matter. In soil, its mobility will be influenced by the organic carbon content and pH. The carboxylic acid group can be ionized at environmentally relevant pH values, which would increase its water solubility and mobility.
The potential for bioaccumulation in organisms is also an important consideration. The moderate hydrophobicity of this compound suggests a potential for bioconcentration in aquatic organisms. The ecotoxicological implications of the parent compound and its degradation products are of concern, as the introduction of a xenobiotic compound into the environment can have unforeseen effects on ecosystems. The formation of chlorinated intermediates, such as 4-chlorophenol, is particularly relevant as these compounds can exhibit their own biological effects.
Advanced Analytical Methodologies for Research
Development and Validation of Quantitative Analytical Methods for Research Matrices
The development of quantitative analytical methods is a cornerstone of chemical research, providing the means to accurately measure the concentration of a target analyte. For 4-[(4-Chlorophenoxy)methyl]benzoic acid, several techniques are particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) or Diode-Array Detector (DAD) is a powerful and widely used technique for the quantification and purity assessment of organic molecules like this compound. A typical method involves developing a reverse-phase HPLC (RP-HPLC) procedure.
The separation is commonly achieved on a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. uoa.grekb.eg For benzoic acid derivatives, detection is frequently performed at a wavelength around 230 nm or 254 nm. uoa.grresearchgate.net
A key advantage of DAD detection is its ability to acquire the entire UV spectrum of the eluting peaks. This feature is invaluable for peak purity analysis, helping to confirm that the chromatographic peak of this compound is not co-eluting with any impurities.
A representative HPLC method for a related benzoic acid derivative is detailed in the interactive table below.
Interactive Table 1: Example HPLC-UV/DAD Parameters for Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like benzoic acid derivatives. nih.gov |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) | Offers good resolution and peak shape. The acidic pH suppresses the ionization of the carboxylic acid group. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. nih.gov |
| Detection Wavelength | 230 nm | A common wavelength for detecting aromatic carboxylic acids. longdom.org |
| Column Temperature | 30°C | Ensures reproducible retention times by maintaining a stable operating temperature. longdom.org |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
UV-Visible spectrophotometry is a simpler and more rapid technique for the quantification of this compound in solutions where it is the primary absorbing species. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
To perform this analysis, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffer solution), and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.net For compounds containing aromatic rings and carboxylic acid groups, the λmax is typically in the UV range. The pH of the solution can significantly affect the UV spectrum of benzoic acid derivatives due to the protonation/deprotonation of the carboxyl group, a factor that must be controlled for reproducible results. rsc.org
Titrimetric analysis, specifically acid-base titration, offers a classic and cost-effective method for determining the concentration of this compound, leveraging the acidic nature of its carboxylic acid group. This method is particularly useful for determining the concentration of bulk material or concentrated solutions.
The procedure involves dissolving a precisely weighed amount of the compound in a suitable solvent (often a mixture of water and an organic solvent like ethanol to ensure solubility) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). An indicator (like phenolphthalein) or a pH meter is used to determine the equivalence point, from which the concentration of the acid can be calculated.
Trace Impurity Analysis and Characterization
Identifying and quantifying impurities is critical, as even small amounts can influence the properties and reactivity of the main compound. Impurity profiling is the process of detecting, identifying, and quantifying these impurities in a substance. ijprajournal.com Impurities can arise from the synthetic process (starting materials, by-products, intermediates) or from degradation. nih.gov
Techniques like HPLC are highly effective for detecting and quantifying impurities. researchgate.net For structure elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it separates the impurities chromatographically and then provides mass information that helps in determining their molecular weight and elemental composition. nih.gov This data is crucial for proposing the chemical structures of the impurities.
Method Validation Parameters in Research
For an analytical method to be considered reliable for research, it must be validated. Validation demonstrates that the method is suitable for its intended purpose. longdom.org The key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. longdom.org
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. longdom.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the calibration curve. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a matrix and the percentage recovered is calculated. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). nih.gov
Recovery: The efficiency of the extraction process of an analyte from a complex matrix. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same concentration of the analyte. nih.gov
Interactive Table 2: Typical Method Validation Parameters for an HPLC Assay
| Parameter | Typical Acceptance Criteria | Example Value for a Related Compound Assay |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.56% - 100.19% nih.gov |
| Precision (RSD%) | ≤ 2.0% | Intra-day RSD < 1.0%, Inter-day RSD < 2.0% researchgate.net |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1007 µg/mL longdom.org |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.5033 µg/mL longdom.org |
Development of Stability-Indicating Assays under Stress Conditions
A stability-indicating analytical method is one that can accurately quantify the target compound in the presence of its degradation products, demonstrating the stability of the molecule under various environmental influences. turkjps.org The development of such a method for this compound involves subjecting the compound to forced degradation under several stress conditions as recommended by ICH guidelines. semanticscholar.org
These conditions typically include:
Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). turkjps.org
Thermal Stress: Exposure to high temperatures (e.g., dry heat in an oven). turkjps.org
Photolytic Stress: Exposure to UV or fluorescent light to assess photosensitivity. semanticscholar.org
pH Stress (Hydrolysis): Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) conditions to evaluate hydrolytic stability. turkjps.org
After exposure, the stressed samples are analyzed by a high-resolution chromatographic method, such as HPLC-DAD. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak, and the peak purity of the parent drug can be confirmed. nih.govscience.gov This ensures that any decrease in the concentration of the parent compound is due to degradation and not analytical error.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
Traditional organic synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions, leading to significant environmental concerns. The development of green and sustainable synthetic routes for 4-[(4-Chlorophenoxy)methyl]benzoic acid is a critical area for future research.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgnih.govrasayanjournal.co.inbeilstein-journals.orgfrontiersin.org For the synthesis of benzoic acid derivatives, microwave-assisted methods have been shown to be highly efficient. ajrconline.orgrasayanjournal.co.in Future studies could focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially using greener solvents or even solvent-free conditions to further minimize environmental impact. nih.gov
Another avenue for sustainable synthesis involves the use of biocatalysis . Employing enzymes or whole-cell systems to catalyze the formation of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. Research into microbial synthesis pathways for similar compounds, such as 4-hydroxybenzoic acid, demonstrates the feasibility of this approach. researchgate.net
The exploration of flow chemistry also presents a significant opportunity for greener synthesis. Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, efficiency, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process.
Future research in this area should aim to develop synthetic strategies that adhere to the principles of green chemistry, including:
Use of renewable feedstocks.
Maximization of atom economy.
Use of safer solvents and reagents.
Energy efficiency.
Development of catalytic rather than stoichiometric processes.
Deeper Mechanistic Understanding of Molecular Interactions with Biomolecules
While the biological activities of this compound are of significant interest, a detailed understanding of its interactions with biomolecules at the molecular level is still in its infancy. Future research should focus on elucidating the precise mechanisms by which this compound exerts its biological effects.
Computational modeling and molecular docking studies will be instrumental in predicting and visualizing the binding of this compound to the active sites of enzymes and receptors. nih.gov These in silico methods can provide valuable insights into the specific amino acid residues involved in the interaction, the types of intermolecular forces at play (e.g., hydrogen bonding, hydrophobic interactions), and the conformational changes that occur upon binding. nih.gov
Advanced spectroscopic techniques , such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide experimental validation of the computational models. Co-crystallization of this compound with its biological targets would offer a definitive, high-resolution picture of the binding mode.
Furthermore, structure-activity relationship (SAR) studies on a wider range of derivatives of this compound will be crucial for identifying the key structural features responsible for its biological activity. researchgate.net By systematically modifying different parts of the molecule and assessing the impact on its biological effects, researchers can build a comprehensive understanding of the pharmacophore.
A deeper mechanistic understanding of its biomolecular interactions will not only shed light on its current applications but also pave the way for the rational design of new and more potent analogues with improved selectivity and efficacy.
Exploration of Novel Functional Materials Utilizing the Compound's Structure
The unique molecular architecture of this compound, featuring a rigid aromatic core and a flexible ether linkage, makes it an attractive building block for the development of novel functional materials.
One particularly promising area is the field of liquid crystals . Benzoic acid derivatives are known to form the basis of various liquid crystalline materials. researchgate.netresearchgate.net The calamitic (rod-like) shape of this compound suggests its potential to exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. nih.gov Future research could involve the synthesis of a homologous series of 4-[(4-alkoxyphenoxy)methyl]benzoic acids and the investigation of their liquid crystalline properties through techniques such as polarized optical microscopy and differential scanning calorimetry. nih.govwhiterose.ac.uk
The compound could also be incorporated into polymers to impart specific properties. For instance, its aromatic nature could enhance the thermal stability and mechanical strength of polymers. Furthermore, the presence of the carboxylic acid group provides a convenient handle for polymerization reactions.
The development of metal-organic frameworks (MOFs) is another exciting avenue. The carboxylic acid moiety can act as a linker to coordinate with metal ions, forming porous, crystalline structures with potential applications in gas storage, catalysis, and sensing.
Future research in this domain should focus on:
Synthesizing and characterizing new materials incorporating this compound.
Investigating the structure-property relationships of these materials.
Exploring their potential applications in electronics, optics, and separation technologies.
Advanced Environmental Modeling and Remediation Strategies
As with any chemical compound, it is crucial to understand the environmental fate and potential impact of this compound. Future research should focus on developing advanced models to predict its distribution and persistence in the environment, as well as on designing effective remediation strategies.
Environmental modeling can be used to simulate the transport and transformation of the compound in various environmental compartments, such as soil, water, and air. These models can help to identify areas of potential accumulation and to assess the risks to ecosystems and human health.
In terms of remediation, several promising strategies could be explored. Biodegradation , using microorganisms to break down the compound into less harmful substances, is an environmentally friendly and cost-effective approach. nih.govresearchgate.netnih.govmdpi.com Studies on the biodegradation of similar chlorinated aromatic compounds, such as 4-chlorobenzoic acid, have identified bacterial strains capable of utilizing these compounds as a carbon source. nih.govresearchgate.net Future research could focus on isolating and characterizing microorganisms that can effectively degrade this compound.
Advanced oxidation processes (AOPs) , such as photocatalysis, offer another powerful tool for remediation. nih.govrsc.orgnih.govresearchgate.netmdpi.com Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) has been shown to be effective in breaking down a wide range of organic pollutants. nih.govrsc.orgnih.govresearchgate.net Research in this area could focus on optimizing the photocatalytic process for the complete mineralization of this compound.
Integration of Artificial Intelligence and Machine Learning for Property Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. beilstein-journals.orgumich.eduresearchgate.net These powerful computational tools can be leveraged to accelerate the discovery and development of new molecules with desired properties, including derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be used to correlate the chemical structure of a molecule with its biological activity or other properties. nih.govresearchgate.netnih.govmdpi.com By developing robust QSAR models for this compound and its analogues, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including the optimal reaction conditions. beilstein-journals.orgumich.edu This can significantly reduce the amount of time and resources required for experimental optimization. ML models can also be used to design novel molecules with specific properties by exploring the vast chemical space.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of AI and ML in drug discovery and development. nih.govresearchgate.netnih.gov By predicting the pharmacokinetic and toxicological properties of this compound and its derivatives at an early stage, researchers can identify potential liabilities and make more informed decisions about which compounds to advance. nih.govresearchgate.net
The future of research on this compound will undoubtedly be shaped by the increasing integration of these computational approaches, leading to a more efficient and data-driven approach to discovery and innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
